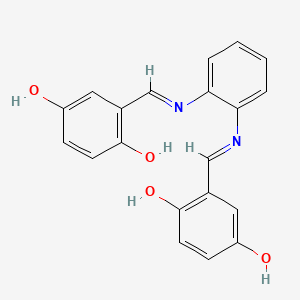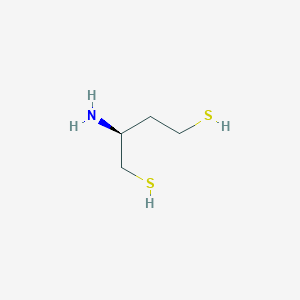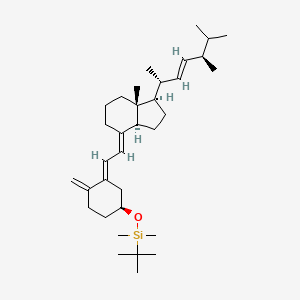
N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene” is a chemical compound with the molecular formula C16H16N2O4 . It is also known by the synonym “5,5’-Dihydroxysalicylaldehydethylenediimine” and is used in laboratory chemicals .
Synthesis Analysis
The synthesis of “N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene” involves the reaction of CCTS and ECH. Then, CCTS–ECH is reacted with (2-hydroxyphenylimino)methylbenzene-1,4-diol (HBD) and N,N′-bis(2,5-dihydroxybenzylidene)-1,4-diaminobenzene (DHDB) to give ligands CCTS–ECH–HBD and CCTS–ECH–DHDB .Molecular Structure Analysis
The molecule contains a total of 39 bonds; 23 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 8 double bonds, 2 six-membered rings, 2 ketones (aliphatic), 2 secondary amines (aliphatic) and 2 hydroxyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene” include its molecular formula (C16H16N2O4), molecular weight, melting point, boiling point, and density .Scientific Research Applications
Electrochemical Probes in DNA Sensing : N,N'-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene has been used as an electrochemical probe in DNA sensing, particularly for detecting Helicobacter pylori sequences. It binds more efficiently to double-stranded DNA than single-stranded DNA, and its electroactivity has been employed in biosensors for DNA hybridization events (Revenga-Parra et al., 2007).
Copper(II) Complexes Study : This compound, when reacted with various diamines in the presence of hydrated Cu(O2CMe)2·H2O, forms copper(II) complexes. These complexes have been studied for their electronic structures using EPR and ENDOR data, revealing insights into their molecular configurations and redox properties (Charles et al., 1999).
Characterization of Schiff Base and its Cu(II) Complex : The compound and its Cu(II) complex have been synthesized and characterized using various spectroscopic methods. Computational predictions were also performed, revealing insights into the geometry and intramolecular interactions of the ligand and its complex (Beyramabadi et al., 2013).
Antimicrobial Activity of Metal Complexes : Schiff base ligands derived from 2,5-dihydroxybenzaldehyde, including derivatives of N,N'-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene, have been synthesized and their metal complexes characterized. These complexes exhibited antimicrobial activity against various bacterial strains, highlighting their potential in medical applications (Şahin et al., 2013).
Electrocatalytic Applications : The compound has shown potential in electrocatalytic applications. For instance, its complexes with nickel(II) can be used for the oxidation of methanol and other short chain aliphatic alcohols, presenting possibilities for use in sensors and other electrochemical devices (Revenga-Parra et al., 2008).
DNA Minor Groove Binding : Diaminobenzene Schiff base derivatives, including this compound, have been found to be effective DNA minor groove binders. Their binding to the DNA minor groove is sequence specific, suggesting potential applications in targeted drug delivery and chemotherapy (Helal et al., 2012).
Safety and Hazards
“N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin irritation, serious eye irritation, and may cause respiratory irritation. Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-[[2-[(2,5-dihydroxyphenyl)methylideneamino]phenyl]iminomethyl]benzene-1,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-15-5-7-19(25)13(9-15)11-21-17-3-1-2-4-18(17)22-12-14-10-16(24)6-8-20(14)26/h1-12,23-26H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSNBAFBEWRGCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)O)O)N=CC3=C(C=CC(=C3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Bis(2,5-dihydroxybenzylidene)-1,2-diaminobenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1146050.png)


![(6S,8S,9R,10S,11S,13S,14S)-17-Acetyl-6,9-difluoro-11-hydroxy-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1146061.png)
![(1S,2S,8R,11R,15S,17S)-14-acetyl-8-fluoro-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-5-one](/img/structure/B1146062.png)
